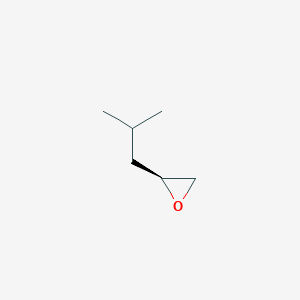

(2S)-2-(2-methylpropyl)oxirane

Description

(2S)-2-(2-methylpropyl)oxirane, also known as (S)-isobutyloxirane, is a chiral epoxide characterized by a three-membered oxirane ring with a 2-methylpropyl (isobutyl) substituent at the 2-position and an (S)-configured stereocenter . Its molecular formula is C₆H₁₂O, with a molar mass of 100.16 g/mol and CAS number 23850-78-4 .

Properties

Molecular Formula |

C6H12O |

|---|---|

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(2S)-2-(2-methylpropyl)oxirane |

InChI |

InChI=1S/C6H12O/c1-5(2)3-6-4-7-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |

InChI Key |

YXIOECOAAMLHPG-LURJTMIESA-N |

Isomeric SMILES |

CC(C)C[C@H]1CO1 |

Canonical SMILES |

CC(C)CC1CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-methylpropyl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and titanium isopropoxide as the catalyst.

Industrial Production Methods

In industrial settings, the production of (2S)-2-(2-methylpropyl)oxirane can be achieved through the use of large-scale epoxidation reactors. These reactors are designed to handle the exothermic nature of the epoxidation reaction and ensure the efficient production of the desired compound. The process may involve continuous flow systems to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-methylpropyl)oxirane undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form diols or other oxygen-containing derivatives.

Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon atom of the epoxide ring, resulting in ring-opening and the formation of substituted alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic conditions to facilitate ring-opening.

Major Products Formed

Oxidation: Diols or hydroxy ketones.

Reduction: Alcohols.

Substitution: Substituted alcohols or ethers.

Scientific Research Applications

(2S)-2-(2-methylpropyl)oxirane has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of polymers, resins, and other materials due to its reactive epoxide group.

Mechanism of Action

The mechanism of action of (2S)-2-(2-methylpropyl)oxirane involves its ability to undergo ring-opening reactions. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows it to interact with various molecular targets, including enzymes and other biological molecules, leading to the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxirane Derivatives

Substituent Effects on Physical and Chemical Properties

The substituent attached to the oxirane ring significantly impacts properties such as polarity, solubility, and reactivity. Below is a comparative analysis of key analogs:

Key Observations:

- Steric Effects : Bulkier substituents (e.g., decyl in ) increase molecular weight and hydrophobicity, reducing solubility in polar solvents.

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) polarize the epoxide ring, accelerating nucleophilic attacks compared to electron-donating alkyl groups.

- Stereochemical Influence : The (2S) configuration in the target compound and (2S)-2-isopropyloxirane enables enantioselective synthesis, whereas (R)-configured analogs (e.g., ) may exhibit divergent biological activities.

Reactivity in Ring-Opening Reactions

Epoxides undergo ring-opening reactions with nucleophiles, acids, or bases. Substituent electronic properties dictate reaction rates and regioselectivity:

- (2S)-2-(Trifluoromethyl)oxirane : The trifluoromethyl group enhances electrophilicity, favoring rapid ring-opening with amines or thiols under mild conditions .

- (2S)-2-(2-methylpropyl)oxirane : The isobutyl group’s electron-donating nature results in slower reactivity compared to trifluoromethyl analogs but offers selectivity in catalytic asymmetric reactions .

- (R)-2-((2-Chloro-phenoxy)methyl)oxirane: The chloro-phenoxy group directs nucleophilic attack to the less hindered epoxide carbon due to steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.